Thiophene-3,4-diamine dihydrobromide Thiophene-3,4-diamine dihydrobromide
Brand Name: Vulcanchem
CAS No.: 169698-12-8
VCID: VC20900408
InChI: InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H
SMILES: C1=C(C(=CS1)N)N.Br.Br
Molecular Formula: C4H8Br2N2S
Molecular Weight: 276 g/mol

Thiophene-3,4-diamine dihydrobromide

CAS No.: 169698-12-8

Cat. No.: VC20900408

Molecular Formula: C4H8Br2N2S

Molecular Weight: 276 g/mol

* For research use only. Not for human or veterinary use.

Thiophene-3,4-diamine dihydrobromide - 169698-12-8

Specification

CAS No. 169698-12-8
Molecular Formula C4H8Br2N2S
Molecular Weight 276 g/mol
IUPAC Name thiophene-3,4-diamine;dihydrobromide
Standard InChI InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H
Standard InChI Key WGSALEGYSVVPJQ-UHFFFAOYSA-N
SMILES C1=C(C(=CS1)N)N.Br.Br
Canonical SMILES C1=C(C(=CS1)N)N.Br.Br

Introduction

Chemical Identity and Structure

Molecular Characteristics

Thiophene-3,4-diamine dihydrobromide is characterized by a thiophene core with two amino groups at the 3 and 4 positions, stabilized as a dihydrobromide salt. The compound exhibits distinct structural properties that contribute to its reactivity and applications.
Table 1. Chemical Identity Information

ParameterValue
Chemical NameThiophene-3,4-diamine dihydrobromide
CAS Numbers169698-12-8, 78637-85-1
Molecular FormulaC₄H₈Br₂N₂S
Molecular Weight275.99 g/mol
Parent CompoundThiophene-3,4-diamine (C₄H₆N₂S)
Related SaltThiophene-3,4-diamine dihydrochloride (90069-81-1)
The compound features a five-membered thiophene ring containing a sulfur atom, with two amino groups positioned adjacently at carbons 3 and 4. These amino groups are protonated and stabilized by bromide counterions in the dihydrobromide salt form, which significantly alters its physical properties compared to the free base.

Physical Properties

Thiophene-3,4-diamine dihydrobromide appears as a crystalline solid, typically grey to brown in color. Its salt form provides enhanced stability compared to the free base, though it requires specific storage conditions for optimal preservation.
Table 2. Physical Properties

PropertyValueNote
Physical StateCrystalline powderGrey or brown
Melting Point150°CExperimental
Boiling Point362.6 ± 22.0°CPredicted
Density1.367 ± 0.06 g/cm³Predicted
Flash Point173.1°C
SolubilitySoluble in polar solventsWater, methanol, DMSO
pKa4.13 ± 0.10Predicted
The compound demonstrates reasonable thermal stability, with a melting point of 150°C and a predicted boiling point of approximately 362.6°C. These properties make it suitable for various synthetic applications that require moderate heating .

Synthesis Methods

Synthetic Routes

The synthesis of thiophene-3,4-diamine dihydrobromide typically begins with 3,4-dibromothiophene as a key precursor. Multiple synthetic pathways have been developed to produce this compound efficiently.
One effective synthetic approach involves using a copper catalyst system:
Table 3. Key Synthetic Route Details

Starting MaterialCatalyst SystemConditionsYieldReference
3,4-Dibromothiophene[Cu₂(2,7-bis(pyridin-2-yl)-1,8-naphthyridine)(OH)(CF₃COO)₃]Tetrabutylammonium bromide, ammonia, caesium carbonate in ethylene glycol, 140°C, 16h94%Liao & Liu, 2013
The synthesis typically employs a sealed reaction tube under controlled conditions to facilitate the amination of the dibromothiophene precursor . This approach represents a chemoselective reaction that effectively introduces amino groups at the desired positions.

Reaction Conditions and Optimizations

The reaction conditions significantly influence the yield and purity of thiophene-3,4-diamine dihydrobromide. The general procedure involves:

  • Mixing the substrate (0.25 mmol), catalyst complex (2.5 × 10⁻³ mmol), caesium carbonate (1 mmol), concentrated aqueous ammonia (0.5 mL), and tetrabutylammonium bromide (0.25 mmol) in water (0.5 mL)

  • Heating the reaction mixture to 110-140°C in a sealed tube for 8-24 hours

  • Cooling to room temperature, followed by extraction with ethyl acetate

  • Drying over anhydrous MgSO₄, removing solvents, and purifying via recrystallization or silica gel chromatography
    The salt formation is typically achieved by treating the free base (3,4-diaminothiophene) with hydrobromic acid in an appropriate solvent, typically ethanol, to precipitate the dihydrobromide salt.

Applications in Materials Science

Organic Electronics

Thiophene-3,4-diamine dihydrobromide serves as a critical building block for the synthesis of organic electronic materials, particularly in the development of organic field-effect transistors (OFETs) and similar devices.
Table 4. Applications in Organic Electronics

ApplicationMaterial TypePerformance MetricsReference
Organic TransistorsAcenaphtho[1,2-b]thieno[3,4-e]pyrazine derivativesEnhanced charge mobility
n-Channel Field-Effect TransistorsArylenediimide-thiophene derivativesImproved electron transport
Conductive PolymersThiophene-based conductive materialsConductivity: 10⁻² to 10⁻¹ S/cm
The compound is particularly valuable as a precursor for developing n-type semiconducting materials, which remain relatively less explored compared to their p-type counterparts. The amino groups provide versatile sites for further functionalization, enabling the fine-tuning of electronic properties .

Photovoltaic Applications

In the field of organic photovoltaics, thiophene-3,4-diamine dihydrobromide is utilized to synthesize thienopyrazine-based materials, which function as low band gap components in organic solar cells.
Table 5. Photovoltaic Material Properties

Derived MaterialBand GapDevice EfficiencyKey Features
Thienopyrazine-based polymers~1.5 eVUp to 8%Enhanced light absorption in the visible spectrum
Donor-acceptor copolymersVariableImprovedTunable electronic properties
These materials demonstrate enhanced charge transport properties and absorption profiles that make them suitable for integration into organic photovoltaic devices. The ability to tune the band gap through structural modifications provides a pathway to optimize solar cell performance .

Sensor Development

Derivatives of thiophene-3,4-diamine have been employed in the development of electrochemical sensors for detecting various analytes, including biomolecules and environmental pollutants.
Table 6. Sensor Applications

Sensor TypeDetection TargetDetection LimitResponse Time
ElectrochemicalGlucose5 μM<10 seconds
ChemicalHeavy metals1 μM<15 seconds
GasH₂SVariableVariable
The redox-active nature of thiophene derivatives makes them particularly suitable for electrochemical sensing applications. Additionally, coordination complexes formed from thiophene-3,4-diamine derivatives have shown promise in H₂S detection through specific fluorescence responses.

Chemical Reactivity

Reactivity Profile

Thiophene-3,4-diamine dihydrobromide exhibits diverse reactivity, primarily centered on the amino groups and the thiophene ring. The salt form modulates this reactivity, generally making it more stable but also affecting its nucleophilicity compared to the free base.
Table 7. Key Reaction Types

Reaction TypeConditionsProductsApplications
OxidationOxidizing agents (e.g., KMnO₄)Nitro or nitroso derivativesFunctional materials
ReductionReducing agents (e.g., LiAlH₄)Modified amine derivativesPharmaceutical intermediates
SubstitutionNucleophiles (e.g., sodium alkoxides)Functionalized thiophenesTailored electronic properties
CondensationDiketones, aldehydesThieno[3,4-b]pyrazine derivativesOrganic semiconductors
The amine groups can undergo typical reactions such as acylation, alkylation, and condensation reactions with carbonyl compounds. These transformations are essential for incorporating the thiophene unit into more complex molecular architectures.

Condensation Reactions

Particularly important are condensation reactions with diketones, which lead to the formation of thieno[3,4-b]pyrazine derivatives. These reactions typically proceed through nucleophilic addition followed by dehydration:

  • Nucleophilic attack of the amino groups on the carbonyl carbons

  • Formation of imine intermediates

  • Intramolecular cyclization

  • Dehydration to form the pyrazine ring
    These reactions produce extended π-conjugated systems with interesting electronic and optical properties, making them valuable for applications in organic electronics .

Comparison with Similar Compounds

Comparative Analysis

The properties and applications of thiophene-3,4-diamine dihydrobromide can be better understood by comparing it with structurally related compounds, particularly its dihydrochloride analog.
Table 8. Comparison with Related Compounds

PropertyThiophene-3,4-diamine dihydrobromideThiophene-3,4-diamine dihydrochloride3,4-Diaminothiophene (free base)
CAS Number169698-12-8, 78637-85-190069-81-178637-85-1
Molecular Weight275.99 g/mol187.09 g/mol114.17 g/mol
SolubilityHigher in polar solventsHigh in polar solventsLower in polar solvents
Price Range~$568.00/g~$131.49/gVariable
Primary ApplicationsResearch-grade synthesisLarge-scale polymer synthesisCoordination chemistry
The dihydrobromide salt generally exhibits higher stability in storage compared to the free base but is typically more expensive than the dihydrochloride analog. This cost difference often makes the dihydrochloride variant preferred for larger-scale applications despite slight differences in reactivity .

Structure-Property Relationships

The counter-ion significantly influences the physical properties and reactivity of these compounds:

  • The bromide counter-ions enhance electron-withdrawing effects, which can shift absorption spectra compared to the free base

  • Salt forms generally exhibit higher melting points and greater stability than the free base

  • The dihydrobromide form may exhibit reduced photodegradation compared to the free base due to stabilized charge-separated states
    These structure-property relationships provide valuable insights for selecting the appropriate form for specific applications.

ParameterRecommendationRationale
Storage Temperature2-8°CPrevents thermal degradation
AtmosphereUnder inert gas (N₂ or Ar)Prevents oxidation of amine groups
ContainerTightly sealedMinimizes moisture absorption
Light ExposureProtected from lightPrevents photodegradation
Handling PrecautionsUse in fume hood, wear appropriate PPEPotential irritant properties
The compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent oxidation of the amino groups. Exposure to air and moisture should be minimized, as the compound is hygroscopic and may absorb water over time .
Supplier CategoryTypical Package SizePrice RangePurity
Research Suppliers100 mg - 1 g$18.00-$568.00/g>96%
Bulk ManufacturersBy requestVariable>95%
The relatively high cost of this compound (approximately $568.00 per gram for research-grade material) indicates its specialized applications in research and synthesis rather than large-scale industrial use. For larger quantities, the dihydrochloride salt is often preferred due to its lower cost .

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